molecular formula C10H3F10NO5 B2774805 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol CAS No. 52999-55-0

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol

Cat. No. B2774805
CAS RN: 52999-55-0
M. Wt: 407.12
InChI Key: DEOKUSPOZQDNNK-UHFFFAOYSA-N
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Description

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is a compound that contains 29 atoms; 3 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 10 Fluorine atoms . It is a derivative of nitrophenol, which are compounds of the formula HOC6H5−x(NO2)x .

Scientific Research Applications

Voltammetric Analysis of Nitro Derivatives

A study by Chýlková et al. (2016) developed a new method for determining the nitro derivative of synthetic antioxidants using differential pulse voltammetry. This method was applied to 2,6-di-tert-butyl-4-methyl-phenol, a compound structurally related to 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol. It indicates potential applications in practical analysis, particularly for synthetic antioxidants in oils.

Reactivity with Nitric Oxide and Peroxynitrite

The reactivity of different phenol substrates, including compounds similar to this compound, with nitric oxide and peroxynitrite was investigated by Yenes & Messeguer (1999). This research is significant for understanding the chemical behavior of such phenols in biological systems, potentially leading to their use as scavengers of toxic intermediates.

Electrochemical Sensing and Remediation

An innovative approach for the electrochemical sensing and remediation of pollutants was reported by Singh et al. (2017), using biosynthesized copper oxide nanoparticles. This method, applied to 4-nitro phenol, a compound related to this compound, demonstrates the potential for environmental remediation applications.

Groundwater Remediation

Zhang et al. (2019) Zhang et al. (2019) explored the role of nitrite in the electrocatalytic oxidation of phenol for groundwater remediation. This study, which involved nitrated by-products of phenol, provides insights into the environmental applications and implications of compounds like this compound in water treatment processes.

Antioxidant Properties Evaluation

Rigobello et al. (2004) Rigobello et al. (2004) evaluated the antioxidant properties of various phenols, including their nitrosoderivatives. This research is pertinent to the understanding of the antioxidant potential of compounds similar to this compound, particularly in biological systems.

Safety and Hazards

Nitrophenols, which 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is a derivative of, are known to be poisonous . They can contaminate the soil near former explosives or fabric factories and military plants .

properties

IUPAC Name

4-nitro-2,6-bis(1,1,2,2,2-pentafluoroethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F10NO5/c11-7(12,13)9(17,18)25-4-1-3(21(23)24)2-5(6(4)22)26-10(19,20)8(14,15)16/h1-2,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKUSPOZQDNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(C(F)(F)F)(F)F)O)OC(C(F)(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F10NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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